molecular formula C8H7N3O B11918748 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

Cat. No.: B11918748
M. Wt: 161.16 g/mol
InChI Key: ALQXAAJTKZOGSP-UHFFFAOYSA-N
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Description

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with suitable aldehydes under controlled conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and yield . Additionally, the use of automated flow reactors can facilitate continuous production, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or halides in the presence of a base like triethylamine.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), a protein kinase involved in various signaling pathways. The compound binds to the active site of PAK4, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde stands out due to its specific functional groups, which confer unique reactivity and biological activity. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

InChI

InChI=1S/C8H7N3O/c1-5-2-6-3-9-7(4-12)11-8(6)10-5/h2-4H,1H3,(H,9,10,11)

InChI Key

ALQXAAJTKZOGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(N=C2N1)C=O

Origin of Product

United States

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